Melting Point as a Positional Isomer Identity Verification: 3,3-Dimethyl vs. 2,2-Dimethyl Chromanone
The unequivocal spectroscopic or chromatographic differentiation of positional isomers is essential for procurement verification. The melting point of the target 3,3-dimethyl compound is 128–129 °C , whereas its 2,2-dimethyl positional isomer (CAS 17771-33-4) melts at 172 °C (recrystallized from ethanol) . This 43–44 °C depression in melting point for the 3,3-isomer is consistent with reduced crystal lattice energy arising from the gem-dimethyl group being adjacent to the carbonyl, which disrupts planar packing [1].
| Evidence Dimension | Melting point (capillary, visual) |
|---|---|
| Target Compound Data | 128–129 °C |
| Comparator Or Baseline | 7-Hydroxy-2,2-dimethyl-4-chromanone (CAS 17771-33-4): 172 °C (ethanol) |
| Quantified Difference | 43–44 °C lower for the 3,3-dimethyl isomer |
| Conditions | Predicted (ACD/Labs) for target; experimental literature value for comparator |
Why This Matters
Melting point serves as the most accessible identity confirmation test upon receipt, enabling rapid detection of supplier isomer misassignment without requiring full spectroscopic analysis.
- [1] Viana H, Marques CS, Correia CA, et al. ChemistrySelect. 2018;3(40):11333-11338. doi:10.1002/slct.201802889. View Source
